4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-4-fluorophenylmethyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base, such as potassium carbonate or sodium hydroxide, is used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-fluorobenzyl chloride is added dropwise to a solution of 2,6-dimethylmorpholine and the base in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-4-fluorophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Scientific Research Applications
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenyl methyl ether: A related compound with similar substituents but different core structure.
1-Bromo-4-fluorobenzene: A simpler analog with only the bromo and fluoro substituents on a benzene ring.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with similar substituents but different functional groups.
Uniqueness
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine is unique due to its combination of a morpholine ring with bromo and fluoro substituents, providing distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-9-6-16(7-10(2)17-9)8-11-3-4-13(15)12(14)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPXNATZNKCAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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